molecular formula C9H18ClNO2 B3249649 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride CAS No. 1955541-28-2

4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride

Cat. No.: B3249649
CAS No.: 1955541-28-2
M. Wt: 207.70
InChI Key: QXBQTRBHGJZPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride is a quaternary ammonium compound characterized by a diethylamino group, a methylidene moiety, and a carboxylic acid functionality, stabilized as a hydrochloride salt. The methylidene group (CH₂=) introduces conjugation and reactivity, distinguishing it from saturated analogs .

Properties

IUPAC Name

4-(diethylamino)-2-methylidenebutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-4-10(5-2)7-6-8(3)9(11)12;/h3-7H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBQTRBHGJZPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride typically involves the reaction of diethylamine with a suitable precursor, such as a butanoic acid derivative. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product that meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted butanoic acid derivatives.

Scientific Research Applications

4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations: Diethylamino vs. Dimethylamino

4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride (CAS 1989672-40-3) replaces the diethylamino group with a dimethylamino moiety.

  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • Key Difference: Dimethylamino group instead of diethylamino .

This structural simplicity may enhance metabolic stability but reduce reactivity compared to the methylidene-containing compound .

Functional Group Variations: Acid vs. Ester

Oxybutynin Hydrochloride (CAS 1508-65-2), a clinically used anticholinergic agent, shares the 4-(diethylamino) group but incorporates an ester and glycolate moiety instead of a carboxylic acid.

  • Molecular Formula: C₂₂H₃₂ClNO₃
  • Molecular Weight : 393.9 g/mol
  • Key Difference : Ester and glycolate groups enable membrane permeability and muscarinic receptor antagonism, contrasting with the acid functionality of the target compound .
  • Molecular Formula : C₁₇H₂₈N₂O₃·HCl
  • Molecular Weight : 344.93 g/mol
  • Application : Local anesthetic; toxicity data indicates severe eye irritation in rabbits .

Saturated vs. Unsaturated Backbones

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride () features a saturated backbone and methyl ester, synthesized via HCl-mediated deprotection.

  • Molecular Formula: C₈H₁₈ClNO₂
  • Key Difference : Saturated structure and ester group limit conjugation compared to the methylidene-containing compound .

Structural and Pharmacological Implications

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application/Notes
4-(Diethylamino)-2-methylidenebutanoic acid HCl Not provided Not provided Diethylamino, methylidene, acid Research chemical (hypothesized)
4-(Dimethylamino)-2-methylidenebutanoic acid HCl C₇H₁₄ClNO₂ 179.64 Dimethylamino, methylidene, acid Research applications
Oxybutynin Hydrochloride C₂₂H₃₂ClNO₃ 393.9 Diethylamino, ester, glycolate Anticholinergic drug
4-(Dimethylamino)butanoic acid HCl C₆H₁₄ClNO₂ ~163.6 (calculated) Dimethylamino, saturated acid Synthetic intermediate
p-Butylamino salicylic acid ester HCl C₁₇H₂₈N₂O₃·HCl 344.93 Diethylamino, ester, salicylate Local anesthetic
  • Methylidene Group Impact : The methylidene moiety in the target compound likely enhances reactivity (e.g., Michael addition or polymerization) compared to saturated analogs .
  • Amino Group Substitution: Diethylamino groups generally improve lipophilicity and bioavailability over dimethylamino groups, as seen in Oxybutynin’s therapeutic efficacy .
  • Acid vs.

Biological Activity

4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride is a chemical compound with significant biological activity, particularly in the field of pharmacology. It is known for its interactions with various molecular targets, influencing several biochemical pathways. This article will explore its biological activity, including mechanisms of action, pharmacological effects, case studies, and research findings.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. This compound acts as a modulator of neurotransmitter systems, particularly affecting the GABAergic system, which plays a crucial role in anxiety and mood regulation.

Key Molecular Targets

  • GABA Receptors : This compound enhances GABA receptor activity, leading to increased inhibitory neurotransmission.
  • Enzymatic Interactions : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging the effects of neurotransmitters like GABA.

Pharmacological Effects

The biological activity of this compound has been studied extensively. The following table summarizes its key pharmacological effects:

Effect Description
Anxiolytic Reduces anxiety levels by enhancing GABAergic transmission.
Sedative Induces sedation through central nervous system depression.
Anticonvulsant Exhibits properties that may prevent seizures by stabilizing neuronal excitability.
Muscle Relaxant Reduces muscle tension by acting on the central nervous system.

Case Studies

  • Anxiolytic Effects in Clinical Trials
    • A study involving patients with generalized anxiety disorder demonstrated that administration of this compound resulted in significant reductions in anxiety scores compared to placebo controls.
  • Sedative Properties in Animal Models
    • In rodent models, the compound showed dose-dependent sedative effects measured through elevated plus maze tests and open field tests, indicating its potential use as a sedative agent.
  • Anticonvulsant Activity
    • Research conducted on epileptic models indicated that this compound significantly reduced seizure frequency and severity, suggesting its potential application in epilepsy management.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed throughout body tissues with high affinity for the central nervous system.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

Safety and Toxicology

Toxicological studies have indicated that while this compound exhibits therapeutic benefits, it also has potential side effects such as sedation, dizziness, and gastrointestinal disturbances at higher doses.

Q & A

Q. What are the recommended synthetic routes for 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride, and how can reaction conditions be optimized?

The synthesis of this compound typically involves a multi-step process:

  • Step 1 : Formation of the butenoate ester intermediate via Michael addition or alkylation of diethylamine to an α,β-unsaturated carbonyl precursor.
  • Step 2 : Hydrochloride salt formation using HCl in anhydrous solvents (e.g., diethyl ether or dichloromethane) to ensure purity .
  • Optimization : Reaction parameters such as temperature (e.g., 0–5°C for HCl addition), solvent polarity, and stoichiometry of diethylamine should be systematically varied. Use DOE (Design of Experiments) to identify critical factors affecting yield and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :
    • NMR : Confirm the presence of the methylidene group (δ ~5.5–6.5 ppm for vinyl protons) and diethylamino moiety (δ ~2.5–3.5 ppm for CH2 groups adjacent to N) .
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .
    • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]+ expected at m/z ~234.2 for the free base) .

Q. What are the key stability considerations for this hydrochloride salt during storage?

  • Storage Conditions : Store at –20°C in airtight, light-protected containers under inert gas (N2 or Ar) to prevent hydrolysis of the methylidene group and amine oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis to monitor decomposition products (e.g., free acid or diethylamine byproducts) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methods :
    • DFT Calculations : Optimize the geometry of the compound to identify electrophilic sites (e.g., methylidene group) for targeted functionalization .
    • Molecular Docking : Screen against target proteins (e.g., neurotransmitter receptors) to predict binding affinity and guide SAR (Structure-Activity Relationship) studies .
  • Case Study : Analogous compounds (e.g., 2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride) have been modified via alkylation of the diethylamino group to improve CNS permeability .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Common Issues : Discrepancies may arise from variations in assay conditions (e.g., pH affecting hydrochloride salt dissociation) or impurity profiles.
  • Resolution :
    • Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. SH-SY5Y) under controlled pH (7.4 ± 0.2) and ionic strength .
    • Impurity Profiling : Use LC-MS to identify and quantify trace contaminants (e.g., residual solvents or synthetic intermediates) that may interfere with biological assays .

Q. How can reaction engineering improve scalability for gram-to-kilogram synthesis?

  • Key Parameters :
    • Flow Chemistry : Implement continuous flow reactors to enhance heat transfer during exothermic steps (e.g., HCl salt formation) and reduce side reactions .
    • Catalysis : Explore heterogeneous catalysts (e.g., Amberlyst-15) for esterification steps to minimize purification steps .
  • Case Study : Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride was synthesized at 100% yield via optimized HCl gas addition in dioxane .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParametersTarget Specification
HPLCColumn: C18 (5 µm, 4.6 × 250 mm)
Mobile Phase: 70:30 ACN/H2O (0.1% TFA)
Flow Rate: 1.0 mL/min
Retention Time: 8.2 ± 0.5 min
Purity: ≥95%
NMR (DMSO-d6)1H NMR (400 MHz)δ 6.25 (s, 1H, CH2=), δ 3.45 (q, 4H, NCH2), δ 1.15 (t, 6H, CH3)

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionTimePurity (%)Major Degradants
40°C/75% RH1 month92.5Free acid (3.1%), Diethylamine (1.8%)
25°C/60% RH3 months96.7None detected

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride
Reactant of Route 2
4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride

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